N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-4-methoxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-10-8(12-17(2,13)14)5-11-6-9(10)16-7-3-4-7/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
OLRFECHZCXUSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route involves the reaction of 5-cyclopropoxy-4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-4-methoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-cyclopropoxy-5-methoxypyridin-3-YL)methanesulfonamide: This compound has a similar structure but with different positioning of the cyclopropoxy and methoxy groups.
N-(3-cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide: Another similar compound with variations in the positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
